1-(4-Nitrophenyl)-2-pyridin-2-ylethanol
Description
1-(4-Nitrophenyl)-2-pyridin-2-ylethanol is a nitroaromatic compound featuring a pyridine ring substituted with a 4-nitrophenyl group and an ethanol chain. The 4-nitrophenyl group is electron-withdrawing, enhancing stability and influencing reactivity in electrophilic substitution or reduction reactions.
Properties
CAS No. |
20151-01-3 |
|---|---|
Molecular Formula |
C13H12N2O3 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-2-pyridin-2-ylethanol |
InChI |
InChI=1S/C13H12N2O3/c16-13(9-11-3-1-2-8-14-11)10-4-6-12(7-5-10)15(17)18/h1-8,13,16H,9H2 |
InChI Key |
ANXXWRWZWCRHSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CC(C2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Rings: Pyridine (aromatic, basic) vs. pyrrolidine (saturated, non-aromatic) significantly alters electronic properties. Pyridine derivatives often exhibit higher thermal stability .
- Alcohol Chain: Ethanol chains improve solubility in polar solvents compared to methanol analogs .
Physicochemical Properties
Limited data exists for the target compound, but comparisons with analogs reveal trends:
Insights :
- Pyridine-containing compounds (e.g., pyrazolo-pyrimidines) exhibit exceptionally high melting points (>340°C), likely due to aromatic stacking and hydrogen bonding .
- Nitroaryl compounds with thiourea groups (e.g., ) may decompose under heat, releasing toxic NOx gases, a hazard shared with the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
